N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with an ethoxyphenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine, typically under dehydrating conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and nitrophenyl groups, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.
Substitution: The furan ring and aromatic groups can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The furan ring and aromatic groups may play a crucial role in these interactions by providing specific binding sites and electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-5-(3-aminophenyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of substituents on the furan ring, which may impart distinct chemical and biological properties. The presence of both ethoxy and nitro groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-25-16-8-6-14(7-9-16)20-19(22)18-11-10-17(26-18)13-4-3-5-15(12-13)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKFHLPVPNOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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